molecular formula C21H17BrN2O4S B3571240 3-{[(4-acetylphenyl)amino]sulfonyl}-N-(4-bromophenyl)benzamide

3-{[(4-acetylphenyl)amino]sulfonyl}-N-(4-bromophenyl)benzamide

Cat. No. B3571240
M. Wt: 473.3 g/mol
InChI Key: XRDWTCLVUSOYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[(4-acetylphenyl)amino]sulfonyl}-N-(4-bromophenyl)benzamide” is a compound that contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . It belongs to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .


Synthesis Analysis

The synthesis of such compounds typically involves the condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . A new, highly efficient and green solid acid catalyst is used in this process .


Molecular Structure Analysis

The molecular formula of the compound is C21H17BrN2O4S . The compound has a molecular weight of 473.340 Da .


Chemical Reactions Analysis

The compound can undergo reactions at the benzylic position, which are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The compound is a solid with an off-white color . It is soluble in DMSO to about 20 mg/mL but is insoluble in water .

Mechanism of Action

The compound is the first inhibitor of aggregation of the polyglutamine (polyQ) sequence of the Huntington’s Disease protein (huntingtin) . PolyQ aggregation is neurotoxic, and inhibitors of aggregation may be therapeutic in HD and other polyQ diseases .

properties

IUPAC Name

3-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S/c1-14(25)15-5-9-19(10-6-15)24-29(27,28)20-4-2-3-16(13-20)21(26)23-18-11-7-17(22)8-12-18/h2-13,24H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDWTCLVUSOYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-acetylphenyl)sulfamoyl]-N-(4-bromophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-{[(4-acetylphenyl)amino]sulfonyl}-N-(4-bromophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-{[(4-acetylphenyl)amino]sulfonyl}-N-(4-bromophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-{[(4-acetylphenyl)amino]sulfonyl}-N-(4-bromophenyl)benzamide
Reactant of Route 4
3-{[(4-acetylphenyl)amino]sulfonyl}-N-(4-bromophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-{[(4-acetylphenyl)amino]sulfonyl}-N-(4-bromophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-{[(4-acetylphenyl)amino]sulfonyl}-N-(4-bromophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.